N-Butyl Olmesartan Medoxomil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

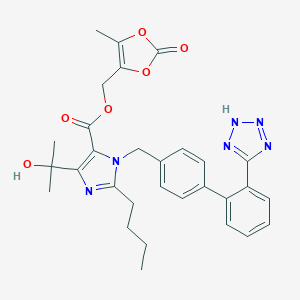

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features multiple functional groups, including a tetrazole ring, a biphenyl moiety, and an imidazole ring, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the biphenyl tetrazole intermediate, followed by the introduction of the imidazole ring and the dioxolane moiety. Key steps include:

Formation of the Biphenyl Tetrazole Intermediate: This step involves the reaction of a biphenyl derivative with sodium azide and a suitable catalyst to form the tetrazole ring.

Introduction of the Imidazole Ring: The imidazole ring is introduced through a condensation reaction involving an appropriate aldehyde and an amine.

Attachment of the Dioxolane Moiety: The final step involves the formation of the dioxolane ring through a cyclization reaction with a suitable diol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Análisis De Reacciones Químicas

Alkylation (Step A)

Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate reacts with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide in N,N-dimethylacetamide (DMA) using lithium hydroxide as a base:

Hydrolysis (Step B)

The ethyl ester undergoes saponification to form a carboxylate salt:

-

Conditions : LiOH (1–3 equivalents), 40–60°C, 24–72 hours in DMA .

-

Outcome : No isolation required; proceeds directly to esterification .

Esterification (Step C)

The carboxylate reacts with 4-chloromethyl-5-methyl-1,3-dioxolene-2-one (medoxomil chloride):

Impurity Formation and Control

N-Butyl Olmesartan Medoxomil is prone to hydrolytic and oxidative degradation, generating impurities during synthesis :

Hydrolysis Impurities

-

Impurity 2 : Olmesartan acid formed via ester hydrolysis under basic conditions (NaOH/MeOH) .

-

Impurity 5 : Dehydro-olmesartan from dehydration of the hydroxyl group using p-toluenesulfonic acid .

Process-Related Impurities

-

Trityl group cleavage : Occurs if acidic conditions are introduced prematurely, forming triphenylmethanol .

-

Residual solvents : DMA and acetone must be controlled to <500 ppm .

Table 2: Common Impurities and Mitigation Strategies

| Impurity | Source | Mitigation |

|---|---|---|

| Olmesartan acid | Ester hydrolysis | Limit LiOH equivalents, monitor pH |

| Dehydro-olmesartan | Dehydration | Avoid acidic conditions during esterification |

| Triphenylmethanol | Trityl cleavage | Use neutral solvents (acetone/water) |

Process Optimization and Industrial-Scale Data

Recent advancements focus on reducing impurities and improving yield :

-

N-Alkylation : Anhydrous K₂CO₃ with reduced particle size enhances reaction efficiency (90% yield).

-

Esterification : Addition of 3% NaI suppresses side reactions, achieving ≥99.5% purity.

-

One-pot process : Eliminates intermediate isolation, reducing total synthesis time to 48 hours .

Key Findings:

-

Lithium hydroxide minimizes impurity formation compared to stronger bases like NaOH .

-

DMA as a solvent improves solubility and reaction homogeneity .

Deprotection to Olmesartan Medoxomil

The trityl group is removed using 48% hydrobromic acid in acetone/water :

Aplicaciones Científicas De Investigación

Hypertension Management

The primary application of N-Butyl Olmesartan Medoxomil is in managing hypertension. Clinical studies demonstrate its effectiveness as an initial therapy in treatment algorithms for hypertensive patients:

- A study involving 201 patients showed that after 24 weeks of treatment with olmesartan medoxomil, 87.7% achieved a target blood pressure of ≤130/85 mm Hg .

- The antihypertensive regimen often requires combination therapy with thiazide diuretics or calcium channel blockers to achieve optimal control .

| Study | Population | Duration | BP Reduction (mm Hg) | Goal BP Achieved (%) |

|---|---|---|---|---|

| Study 1 | 201 patients | 24 weeks | 33.7/18.2 | 87.7 |

Renal Protection

Research indicates that ARBs like this compound can slow the progression of renal disease in hypertensive patients, particularly those with diabetic nephropathy . This protective effect is attributed to reduced glomerular pressure and improved renal hemodynamics.

Olmesartan-Induced Enteropathy

While this compound is generally well-tolerated, there are notable adverse effects associated with olmesartan use, including a rare condition known as olmesartan-induced enteropathy:

- A case report described a patient who developed chronic diarrhea and significant weight loss due to olmesartan use. Upon cessation of the drug, symptoms improved rapidly .

- This case highlights the importance of recognizing drug-induced enteropathy and suggests that healthcare providers should consider this diagnosis in patients presenting with unexplained gastrointestinal symptoms while on olmesartan therapy.

Molecular Characterization

Molecular studies have characterized the interactions between this compound and the AT1 receptor:

- Research comparing olmesartan with telmisartan revealed distinct binding affinities and mechanisms, suggesting that N-Butyl Olmesartan may have unique pharmacological properties that enhance its efficacy .

Pharmacokinetics

Pharmacokinetic studies demonstrate significant interindividual variability in the metabolism of olmesartan following oral administration, which can influence therapeutic outcomes . Understanding these variabilities can aid in optimizing dosing regimens for different patient populations.

Mecanismo De Acción

The mechanism of action of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate

- (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate

Uniqueness

The uniqueness of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

N-Butyl Olmesartan Medoxomil is a derivative of Olmesartan, classified as an angiotensin II receptor blocker (ARB). This compound exhibits significant biological activity primarily as an antihypertensive agent. Its mechanism of action involves the inhibition of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a subsequent reduction in blood pressure.

Chemical Structure and Properties

- Chemical Formula : C30H32N6O6

- Molecular Weight : 548.62 g/mol

- Unique Features : The addition of a butyl group enhances its lipophilicity, which may influence its absorption and distribution compared to other ARBs.

This compound selectively blocks the angiotensin II type 1 (AT1) receptors, resulting in:

- Increased Plasma Renin Levels : This leads to elevated levels of angiotensin I and II.

- Vasodilation : By inhibiting the vasoconstrictive effects of angiotensin II, it promotes relaxation of blood vessels.

- Long-lasting Effects : It provides a smooth and sustained reduction in blood pressure over 24 hours with once-daily dosing.

Pharmacodynamics

Clinical studies have demonstrated the effectiveness of this compound in lowering both systolic and diastolic blood pressure. For instance, a study indicated that patients experienced a significant decrease in mean blood pressure from 164/102 mm Hg to 131/82 mm Hg after treatment .

Comparative Efficacy

A comparative analysis with other ARBs showed that this compound outperformed several alternatives in terms of efficacy:

| Compound | Primary Use | Unique Feature |

|---|---|---|

| Olmesartan Medoxomil | Antihypertensive | Lacks butyl group |

| Losartan | Antihypertensive | Contains a tetrazole ring |

| Valsartan | Antihypertensive | Different side chain structure |

| Telmisartan | Antihypertensive | Longer half-life |

Clinical Studies and Findings

- Efficacy in Hypertension Management : In pooled analyses from multiple trials, this compound showed superior performance over placebo, with significant reductions in blood pressure noted as early as two weeks into treatment .

- Renal Protection : In patients with diabetes, it was observed to reduce renal vascular resistance and oxidative stress, indicating potential protective effects on renal function .

- Safety Profile : The compound has been well-tolerated across various studies, with adverse effects comparable to placebo groups. However, some reports have linked olmesartan to gastrointestinal symptoms resembling celiac disease, necessitating further investigation into its safety profile .

Case Studies

Several case studies have highlighted both the therapeutic benefits and potential adverse effects associated with this compound:

- A study involving patients with refractory celiac disease revealed that discontinuation of olmesartan led to symptom improvement, suggesting a possible link between the drug and gastrointestinal disturbances .

- Another case documented a patient experiencing profound diarrhea attributed to olmesartan use, underscoring the need for awareness regarding its gastrointestinal side effects .

Propiedades

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-5-(2-hydroxypropan-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N6O6/c1-5-6-11-24-31-26(30(3,4)39)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-9-7-8-10-22(21)27-32-34-35-33-27/h7-10,12-15,39H,5-6,11,16-17H2,1-4H3,(H,32,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREFBEDUPPNTPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.